

Spectroscopic Comparison of Substituted Pyridazines: A Guide for Researchers

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Compound of Interest		
Compound Name:	3-Chloro-6-methylpyridazine	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of substituted pyridazines, supported by experimental data. Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal and agricultural chemistry due to their diverse biological activities, including antibacterial, herbicidal, and anticancer properties.[1][2] The structural characterization of these molecules is paramount for understanding their function and for the development of new therapeutic agents. This guide focuses on the key spectroscopic techniques used for this purpose: UV-Vis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of substituted pyridazines, providing a comparative overview of their characteristic spectral features.

UV-Vis Spectroscopy



Compound	Solvent	λmax (nm)	Molar Absorptivity (ε, M ⁻¹ ·cm ⁻¹)	Reference
Pyridazine	Hexane	195, 251, 270	7500, 2000, 450	[3]
5-(6'-(Thiophen- 2"-yl)pyridazin-3'- yl)furan-2- carbaldehyde	Chloroform	354	27,790	[4]
Pyrazine	Gas Phase	200-380	-	[5]
Pyrimidine	Gas Phase	200-380	-	[5]

¹H NMR Spectroscopy

Compound	Solvent	Chemical Shift (δ, ppm) and Multiplicity	Reference
Pyridazine	neat	8.5 (α-Η), 7.5 (γ-Η), 7.0 (β-Η)	[3]
3-Chloro-4-ethyl-6- methylpyridazine	CD ₂ Cl ₂	1.26 (t, 3H, CH ₂ CH ₃), 2.65 (s, 3H, pyrCH ₃), 2.72 (q, 2H, CH ₂ CH ₃), 7.21 (s, 1H, pyrH)	[6]
3-Bromo-6-(thiophen- 2-yl)pyridazine	Acetone-d₅	7.26 (dd, 1H, H-4'), 7.76 (dd, 1H, H-5'), 7.94 (dd, 1H, H-3'), 7.96 (d, 1H, H-5), 8.14 (d, 1H, H-4)	[4]
4-(2-(4- chlorophenyl)hydrazin yl)-6-phenylpyridazin- 3(2H)-one	-	4.35 (s, 1H, NH), 4.40 (s, 1H, NH), 6.64 (s, 1H, pyridazine-H), 6.71–7.97 (m, 9H, Ar-H)	[7]



¹³C NMR Spectroscopy

Compound	Solvent	Chemical Shift (δ, ppm)	Reference
Pyridazine	neat	150 (α-C), 124 (β-C), 136 (γ-C)	[3]
5-(6'-(Thiophen-2"- yl)pyridazin-3'- yl)furan-2- carbaldehyde	Acetone-d₅	112.4, 123.5, 124.2, 128.3, 129.3, 131.0, 141.4, 150.6, 154.5, 155.2, 156.3, 178.6	[4]
2-(6-phenylpyridazin- 3(2H)-one-2- yl)butanoic acid	-	159.7-160.1 (C=O, pyridazine), 169.5- 169.7 (C=O, ester)	[8]

Mass Spectrometry



Compound	lonization Method	m/z (Relative Intensity, %)	Fragmentation Notes	Reference
Pyridazine	EI	80 (M ⁺)	Loss of N ₂ and HCN are common fragmentation pathways.	[9]
3-Chloro-4-ethyl- 6- methylpyridazine	EI (70 eV)	156 (M+, 21), 158 (7), 43 (100)	-	[6]
4-(2-(4- chlorophenyl)hyd razinyl)-6- phenylpyridazin- 3(2H)-one	-	330 (M ⁺ , 68), 332 (M ⁺ +2, 41), 334 (M ⁺ +4, 7)	-	[7]
3-(5-oxo-3,4- diphenyl-5H- pyridazino[3,4- d]-1,3-oxazin-7- yl)propanoic acid	EI	374 (M++1)	Loss of COOH, C ₂ H ₄ , CO ₂ , and Ph radicals observed.	[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of substituted pyridazines, based on methodologies reported in the literature.[1][2][4][7][10]

UV-Vis Spectroscopy

- Sample Preparation: A solution of the pyridazine derivative is prepared in a suitable UV-grade solvent (e.g., ethanol, chloroform, hexane) at a concentration typically in the range of 10^{-4} to 10^{-6} M.
- Instrumentation: A double-beam UV-Vis spectrophotometer is used.



- Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm. A solvent blank is used as a reference.
- Data Analysis: The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the pyridazine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube.
 Tetramethylsilane (TMS) is typically used as an internal standard.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[11]
 [12]
- Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
 Coupling constants (J) are reported in Hertz (Hz). The integration of ¹H NMR signals provides the ratio of protons in the molecule.

Mass Spectrometry

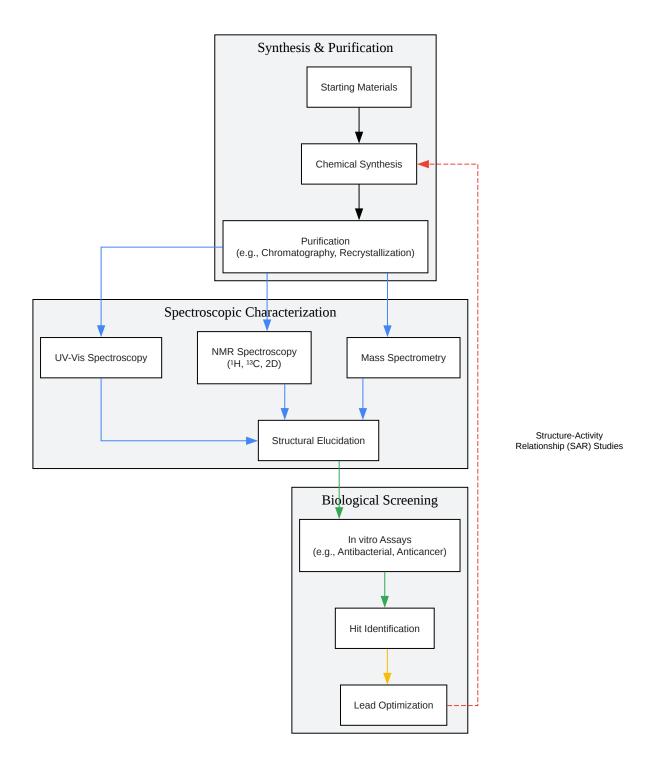
- Sample Preparation: A dilute solution of the pyridazine derivative is prepared in a volatile solvent (e.g., methanol, acetonitrile). For solid samples, direct insertion probes may be used.
- Instrumentation: Various mass spectrometers can be used, including those with Electron Impact (EI) or Electrospray Ionization (ESI) sources. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[9][10]
- Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
- Data Analysis: The molecular ion peak (M+) is identified to determine the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.



Workflow for Screening Bioactive Pyridazine Derivatives

The following diagram illustrates a typical workflow for the synthesis, characterization, and biological screening of novel substituted pyridazines.





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